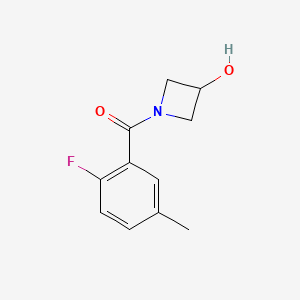
3-Methyl-1-(4-propan-2-ylbenzoyl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-(4-propan-2-ylbenzoyl)pyrrolidine-3-carboxylic acid, also known as MPBC, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-(4-propan-2-ylbenzoyl)pyrrolidine-3-carboxylic acid has been found to have potential therapeutic properties in various scientific research applications. It has been studied for its anti-inflammatory, analgesic, and anti-tumor effects. 3-Methyl-1-(4-propan-2-ylbenzoyl)pyrrolidine-3-carboxylic acid has also been shown to have neuroprotective properties and may have potential use in treating neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-(4-propan-2-ylbenzoyl)pyrrolidine-3-carboxylic acid is not fully understood. However, it has been suggested that it may act through the inhibition of cyclooxygenase-2 (COX-2) and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. COX-2 is an enzyme involved in the production of inflammatory mediators, while Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
3-Methyl-1-(4-propan-2-ylbenzoyl)pyrrolidine-3-carboxylic acid has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 3-Methyl-1-(4-propan-2-ylbenzoyl)pyrrolidine-3-carboxylic acid has been shown to protect against oxidative stress and inflammation in neuronal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Methyl-1-(4-propan-2-ylbenzoyl)pyrrolidine-3-carboxylic acid in lab experiments is its potential therapeutic properties. It may be useful in studying the mechanisms of inflammation, pain, and cancer growth. However, one limitation is the lack of understanding of its mechanism of action, which may make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for research on 3-Methyl-1-(4-propan-2-ylbenzoyl)pyrrolidine-3-carboxylic acid. One direction is to further investigate its mechanism of action and potential targets. Another direction is to study its effects in different animal models and in human clinical trials. Additionally, 3-Methyl-1-(4-propan-2-ylbenzoyl)pyrrolidine-3-carboxylic acid may have potential use in combination with other drugs for the treatment of various diseases.
Synthesemethoden
3-Methyl-1-(4-propan-2-ylbenzoyl)pyrrolidine-3-carboxylic acid can be synthesized through a multistep process involving the reaction of 4-isobutylbenzoyl chloride with pyrrolidine-3-carboxylic acid, followed by the addition of methyl iodide. The final product is obtained through purification by column chromatography.
Eigenschaften
IUPAC Name |
3-methyl-1-(4-propan-2-ylbenzoyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11(2)12-4-6-13(7-5-12)14(18)17-9-8-16(3,10-17)15(19)20/h4-7,11H,8-10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVCVACXSDNFNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-1-[(E)-3-phenylprop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569249.png)

![1-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569259.png)
![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569265.png)
![3-methyl-1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569270.png)
![1-[2-(4-Chloro-3-methylphenoxy)acetyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569278.png)


![1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569310.png)
![3-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxylic acid](/img/structure/B7569315.png)
![3-methyl-1-[(E)-3-thiophen-2-ylprop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569320.png)

